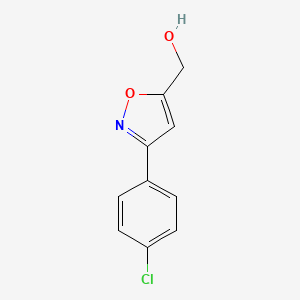

(3-(4-Chlorophenyl)isoxazol-5-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIXYDFXXAWEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376888 | |

| Record name | [3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206055-90-5 | |

| Record name | [3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(4-Chlorophenyl)-5-isoxazolyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-(4-Chlorophenyl)isoxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure in numerous pharmacologically active agents, and this particular derivative serves as a versatile synthetic intermediate for the development of novel therapeutics. This document details the physicochemical properties, a robust synthesis protocol, characterization methods, and a thorough discussion of its potential biological activities and applications, with a focus on its prospective roles in oncology, inflammatory diseases, and neuroscience. Safety and handling protocols are also provided to ensure its proper use in a research setting.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is found in a variety of natural products and synthetic molecules with diverse biological activities. The isoxazole ring is considered a "bioisostere" for various functional groups, meaning it can be incorporated into molecules to modulate their physicochemical and pharmacological properties, such as metabolic stability, solubility, and target binding affinity.

The subject of this guide, this compound (CAS Number: 206055-90-5 ), is a key building block in the synthesis of more complex molecules.[1][2][3] Its structure, featuring a 4-chlorophenyl group at the 3-position and a hydroxymethyl group at the 5-position of the isoxazole ring, offers multiple points for chemical modification, making it an attractive starting material for the generation of compound libraries for high-throughput screening. The presence of the chlorophenyl moiety often enhances the biological activity of isoxazole-containing compounds.[4][5]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and biological assays.

| Property | Value | Source |

| CAS Number | 206055-90-5 | [1][2][3] |

| Molecular Formula | C₁₀H₈ClNO₂ | [1][2][3] |

| Molecular Weight | 209.63 g/mol | [1][2] |

| Appearance | Off-white to white crystalline solid | [1][3] |

| Melting Point | 98-104 °C | [1][2] |

| Boiling Point | 389.2 °C at 760 mmHg | [2] |

| Purity | ≥95-97% (typically by HPLC) | [1][3] |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. | General knowledge |

| Storage | Store at 0-8°C in a dry, well-ventilated place. | [1] |

Characterization Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl group, a singlet for the isoxazole ring proton, and signals for the methylene and hydroxyl protons of the hydroxymethyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the chlorophenyl and isoxazole rings, as well as the methylene carbon.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for O-H stretching (from the alcohol), C-H stretching (aromatic and aliphatic), C=N stretching (isoxazole ring), and C-Cl stretching.

Synthesis of this compound

The most common and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[6] In the case of this compound, the key starting materials are 4-chlorobenzaldehyde oxime (which is converted in situ to the corresponding nitrile oxide) and propargyl alcohol.

Reaction Principle

The synthesis involves a two-step, one-pot procedure. First, 4-chlorobenzaldehyde oxime is converted to 4-chlorobenzohydroximoyl chloride. This intermediate is then treated with a base to generate the highly reactive 4-chlorophenylnitrile oxide in situ. This nitrile oxide then undergoes a [3+2] cycloaddition reaction with the triple bond of propargyl alcohol to form the desired isoxazole ring.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-Chlorobenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Propargyl alcohol

-

Sodium hypochlorite solution (or N-chlorosuccinimide)

-

Triethylamine (or other suitable base)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Step 1: Synthesis of 4-Chlorobenzaldehyde Oxime

-

In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain 4-chlorobenzaldehyde oxime, which can often be used in the next step without further purification.

Step 2: 1,3-Dipolar Cycloaddition

-

Dissolve 4-chlorobenzaldehyde oxime (1 equivalent) and propargyl alcohol (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of sodium hypochlorite (bleach, 1.1 equivalents) dropwise to the stirred solution. Alternatively, N-chlorosuccinimide can be used in a solvent like DMF, followed by the addition of a base like triethylamine.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.

Biological Activity and Applications

While specific biological data for this compound is not extensively published in peer-reviewed literature, the broader class of 3-aryl-isoxazole derivatives has demonstrated significant potential in various therapeutic areas. This compound is a valuable intermediate for the synthesis of molecules with potential applications in oncology, inflammation, and neurodegenerative diseases.[1][7][8]

Anticancer Potential

Numerous studies have highlighted the anticancer properties of isoxazole derivatives.[4][5] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells. The 3-(4-chlorophenyl)isoxazole moiety is a common feature in many of these active compounds. It is plausible that derivatives of this compound could be synthesized to target various cancer-related proteins.

Caption: Potential anticancer mechanisms of action for isoxazole derivatives.

Anti-inflammatory Activity

Isoxazole-containing compounds have also been investigated for their anti-inflammatory effects.[9][10][11] Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to modulate the activity of enzymes like cyclooxygenase (COX). The structural features of this compound make it a suitable scaffold for the design of novel anti-inflammatory agents.

Neuroprotective Effects

There is growing interest in the potential of isoxazole derivatives for the treatment of neurodegenerative disorders.[12][13][14] Studies have shown that certain isoxazoles can protect neurons from oxidative stress-induced cell death and modulate pathways involved in neuroinflammation. The ability of small molecules to cross the blood-brain barrier is a critical factor in developing treatments for central nervous system disorders, and the physicochemical properties of isoxazole derivatives can be tailored to enhance brain penetration.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is classified as harmful if swallowed. It may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the proven track record of the isoxazole scaffold in biologically active molecules make it a compound of high interest for drug discovery programs. Further derivatization of its hydroxymethyl group can lead to the generation of novel compounds with potentially enhanced efficacy and selectivity for a range of therapeutic targets. This guide provides a solid foundation for researchers to safely handle, synthesize, and explore the potential of this promising chemical entity.

References

- Isoxazole substituted chromans against oxidative stress-induced neuronal damage. Bioorganic & Medicinal Chemistry. 2011.

- Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. 2025.

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. 2024.

- Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. 2025.

- Safety Data Sheet.

-

Proman. Safety Data Sheet - Methanol. [Link]

- Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)

- Isoxazole Derivatives as Regulators of Immune Functions. Molecules. 2018.

- Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters. 2020.

- Anti-inflammatory evaluation of isoxazole deriv

- Isoxazole derivatives showing anticancer activity (39–47).

- (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)

- Anti-inflammatory properties of an isoxazole derivative - MZO-2. Pharmacological Reports. 2016.

- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. 2024.

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks. 2024.

- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. 2021.

- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences. 2025.

- 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses.

- The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report. 2023.

- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. 2024.

-

Cole-Parmer. Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. [3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol | CymitQuimica [cymitquimica.com]

- 4. espublisher.com [espublisher.com]

- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biolmolchem.com [biolmolchem.com]

- 7. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

(3-(4-Chlorophenyl)isoxazol-5-yl)methanol physical properties

An In-Depth Technical Guide to the Physical Properties of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol

Introduction

This compound (CAS No: 206055-90-5) is a heterocyclic organic compound that serves as a crucial building block in medicinal and agricultural chemistry.[1] Its structure, featuring a 4-chlorophenyl group attached to an isoxazole ring with a hydroxymethyl substituent, makes it a versatile intermediate for synthesizing more complex molecules.[1] Notably, it has been utilized in the development of novel therapeutic agents, particularly in the fields of anti-inflammatory, analgesic, and neurological drug discovery.[1]

This guide provides a comprehensive overview of the core physical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with fundamental analytical principles. We will not only present the known properties but also delve into the experimental methodologies required for their verification, providing a framework for robust scientific characterization.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are paramount in drug development, influencing everything from reaction kinetics to formulation and bioavailability. The known properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 206055-90-5 | [1][2][3] |

| Molecular Formula | C₁₀H₈ClNO₂ | [1][2][3] |

| Molecular Weight | 209.63 g/mol | [1][2] |

| Appearance | Off-white crystals / Solid | [1][3] |

| Melting Point | 98-104 °C / 98-100 °C | [1][2] |

| Boiling Point | 389.2 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.339 g/cm³ (Predicted) | [2] |

| Flash Point | 189.2 °C (Predicted) | [2] |

| Purity | ≥95-97% (by HPLC) | [1][3] |

| XLogP3 | 2.49 | [2] |

| Polar Surface Area (PSA) | 46.3 Ų | [2] |

| Storage Conditions | Store at 0-8°C | [1] |

Analysis of Core Properties

-

Melting Point: The reported melting point range of 98-104 °C is a critical indicator of purity.[1] A sharp melting range (typically ≤ 2 °C) is characteristic of a pure crystalline compound. The broader range reported by some suppliers may suggest the presence of minor impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature range, a phenomenon known as melting point depression.[4] Verification of the melting point is a fundamental first step in sample qualification.

-

Solubility: Quantitative solubility data is not widely published. However, the structure provides clues to its expected behavior. The calculated octanol-water partition coefficient (XLogP3) of 2.49 suggests a preference for lipophilic environments and thus limited solubility in water.[2] Conversely, the presence of the hydroxyl (-OH) group allows for hydrogen bonding, which may impart some solubility in polar protic solvents like ethanol and methanol. The molecule's overall character is a balance between the nonpolar chlorophenyl and isoxazole moieties and the polar methanol group. A qualitative solubility analysis is essential for any laboratory application.

-

Acidity/Basicity (pKa): An experimental pKa value for this compound is not available in the literature. The molecule possesses two sites capable of ionization: the weakly acidic hydroxyl proton and the lone pair of electrons on the isoxazole nitrogen, which is very weakly basic. The pKa of the alcohol is expected to be in the range of typical primary alcohols (pKa ~16-18), while the isoxazole nitrogen is significantly less basic than pyridine due to the electron-withdrawing nature of the adjacent oxygen atom. For practical purposes in physiological media (pH ~7.4), the compound is considered neutral.

Predicted Spectroscopic Profile

¹H NMR Spectroscopy

-

Aromatic Protons (Ar-H): Two doublets are expected for the 1,4-disubstituted (para) chlorophenyl ring, likely in the range of δ 7.5-7.9 ppm. These signals would appear as an AA'BB' system, with each doublet integrating to 2H. This is consistent with the spectrum of the related compound 3-(4-chlorophenyl)-5-phenylisoxazole, which shows aromatic signals between δ 7.45-7.85 ppm.[5]

-

Isoxazole Proton (H4): A sharp singlet corresponding to the proton at the 4-position of the isoxazole ring is expected. In analogs like (3-para-tolyl-isoxazol-5-yl)methanol, this proton appears at δ 6.75 ppm.[6] A similar chemical shift is anticipated here.

-

Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.8 ppm. The related (3-(4-bromophenyl)isoxazole-5-yl)methanol shows this signal as a singlet at 4.82 ppm in CDCl₃.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly dependent on concentration and solvent. In DMSO-d₆, it may appear around δ 3.9 ppm, as seen in the tolyl analog.[6]

¹³C NMR Spectroscopy

-

Isoxazole Carbons: The three carbons of the isoxazole ring are expected to have distinct chemical shifts. Based on data from similar structures, predicted shifts would be approximately δ 170-172 (C5, bearing the CH₂OH), δ 161-163 (C3, bearing the Ar-Cl), and δ 96-98 (C4).[5][6]

-

Aromatic Carbons: Six signals are expected for the chlorophenyl ring, including the ipso-carbon attached to the isoxazole ring (~δ 127-128), the two equivalent carbons ortho to the isoxazole (~δ 128-129), the two equivalent carbons meta to the isoxazole (~δ 129-130), and the carbon bearing the chlorine atom (~δ 136).[5]

-

Methylene Carbon (-CH₂OH): A signal for the methylene carbon is expected in the range of δ 55-65 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A strong, broad absorption band between 3200-3500 cm⁻¹ is the most characteristic signal, indicative of the hydrogen-bonded hydroxyl group.[6]

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

C=N Stretch: The stretching vibration of the C=N bond within the isoxazole ring is expected around 1600-1660 cm⁻¹.[6]

-

Aromatic C=C Stretch: Multiple sharp peaks in the 1430-1600 cm⁻¹ region.

-

C-O Stretch: A strong band for the primary alcohol C-O stretch is expected in the 1000-1075 cm⁻¹ range.

-

C-Cl Stretch: A peak in the fingerprint region, typically around 700-800 cm⁻¹, corresponding to the C-Cl bond.

Mass Spectrometry (MS)

In an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 209.63. A key feature would be the characteristic isotopic pattern of the chlorine atom, with a prominent [M+2] or [M+H+2]⁺ peak at approximately one-third the intensity of the monoisotopic peak.

Experimental Methodologies

To ensure the quality and identity of this compound for research applications, the following experimental protocols are recommended for verification of its physical properties.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new batch of this compound is essential for ensuring data integrity.

Caption: Workflow for the comprehensive physical characterization of a chemical intermediate.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol provides an accurate melting point range, a key determinant of purity.[4]

-

Sample Preparation: Place a small amount of the dry, crystalline sample onto a watch glass. If the crystals are large, gently pulverize them into a fine powder. Jab the open end of a capillary tube into the powder until a 2-3 mm column of packed sample is obtained at the sealed end.[7]

-

Instrument Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Approximate Determination: Set a rapid heating rate (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool significantly.

-

Accurate Determination: Using a fresh sample, heat rapidly to within 20 °C of the approximate melting point found in step 3.[7]

-

Data Acquisition: Decrease the heating rate to 1-2 °C/min.[8] Record the temperature (T₁) at which the first droplet of liquid appears and the temperature (T₂) when the entire sample has liquefied. The melting range is T₁-T₂.

Causality: A slow heating rate near the melting point is crucial to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[7]

Protocol 2: Qualitative Solubility Assessment

This protocol establishes a solubility profile in key solvents relevant to organic synthesis and biological assays.[9]

-

Solvent Selection: Prepare test tubes containing 1 mL of each test solvent: Water, Hexane, Toluene, Ethanol, and Dimethyl Sulfoxide (DMSO).

-

Sample Addition: Add approximately 10 mg of the compound to each test tube.

-

Observation: Vigorously shake or vortex each tube for 30 seconds. Observe if the solid dissolves completely.

-

Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: A noticeable amount of solid has dissolved, but some remains.

-

Insoluble: The solid appears unchanged.

-

-

Acid/Base Solubility: For the sample in water, test solubility in 5% aqueous HCl and 5% aqueous NaOH to check for reactions forming soluble salts.[10]

Causality: The principle of "like dissolves like" governs solubility.[11] Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. Acid-base reactions can dramatically increase aqueous solubility by forming ionic salts.

Protocol 3: pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore near an ionizable center, where protonation state affects the UV-Vis spectrum.[12][13]

-

Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12).[12]

-

Stock Solution: Prepare a concentrated stock solution of the compound in a co-solvent like methanol or DMSO.

-

Sample Preparation: In a series of cuvettes or a 96-well UV-transparent plate, add a fixed volume of the stock solution to each buffer, ensuring the final co-solvent concentration is low (e.g., <2% v/v).[12]

-

Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 230-500 nm) for each sample at each pH.

-

Data Analysis: Plot absorbance at a specific wavelength (where the change between ionized and unionized forms is maximal) against pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[14][15]

Causality: According to the Beer-Lambert law, the absorbance of a solution is proportional to the concentration of the absorbing species. As pH changes, the equilibrium between the protonated and deprotonated forms of the molecule shifts, altering the concentration of each species and thus the overall absorbance spectrum.[14]

Structural Feature-Property Relationships

The physical properties of this compound are a direct consequence of its distinct structural components.

Caption: Relationship between molecular structure and key physical properties.

Conclusion

This compound is a compound of significant interest with well-defined, albeit not exhaustively published, physical properties. Its identity and purity are readily assessed through standard analytical techniques such as melting point determination and HPLC. While direct spectroscopic and quantitative solubility data are sparse, a reliable profile can be predicted from its structure and the analysis of close analogs. The experimental protocols detailed herein provide a robust framework for researchers to independently verify these properties, ensuring the quality and suitability of this intermediate for its intended applications in drug discovery and chemical synthesis.

References

-

Chemagination. How to measure pKa by UV-vis spectrophotometry. Available from: [Link]

-

Muscia, G., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available from: [Link]

-

Pharmaguideline. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available from: [Link]

-

University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Academia.edu. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

Berkhout, J.H., & Ram, A.H.N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

-

Austin Community College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Available from: [Link]

-

University of Calgary. Melting point determination. Available from: [Link]

-

Khan Academy. Solubility of organic compounds. Available from: [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

-

Semantic Scholar. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Available from: [https://www.semanticscholar.org/paper/A-novel-single-crystal-(3-(4-chlorophenyl)-4%2C5-Benzenesulfonate-Mokhi-Chkirate/18063806f406607211516e507b6e9842c14041a9]([Link]

-

Supporting Information. 3-(4-chlorophenyl)-5-phenylisoxazole (2ea). Available from: [Link]

-

Stanford Research Systems. Melting Point Determination. Available from: [Link]

-

Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available from: [Link]

-

MDPI. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Available from: [Link]

-

ResearchGate. (2023). (3-(4-chlorophenyl)-4,5- dihydroisoxazol-5-yl)methyl Benzene-Sulfonate. Available from: [Link]

-

Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. Available from: [Link]

-

PubChem. (3-(4-Methoxyphenyl)-1,2-oxazol-5-yl)methanol. Available from: [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available from: [Link]

-

Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. [3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol | CymitQuimica [cymitquimica.com]

- 4. mt.com [mt.com]

- 5. rsc.org [rsc.org]

- 6. biolmolchem.com [biolmolchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. thinksrs.com [thinksrs.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chem.ws [chem.ws]

- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijper.org [ijper.org]

- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 15. pharmaguru.co [pharmaguru.co]

An In-Depth Technical Guide to (3-(4-Chlorophenyl)isoxazol-5-yl)methanol: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol, a key heterocyclic intermediate in modern medicinal and agricultural chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its synthesis, analytical validation, and potential applications. The methodologies described herein are designed to be self-validating, ensuring reproducibility and scientific integrity.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in the design of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile pharmacophore.[3] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][4]

This compound, in particular, represents a valuable building block. The presence of a 4-chlorophenyl group at the 3-position can enhance biological activity and metabolic stability, while the hydroxymethyl group at the 5-position provides a reactive handle for further synthetic modifications. This guide will elucidate the critical aspects of this compound, from its fundamental properties to its synthesis and characterization, providing a solid foundation for its application in research and development.[3][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in any experimental workflow. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈ClNO₂ | [3][6] |

| Molecular Weight | 209.63 g/mol | [3][6] |

| CAS Number | 206055-90-5 | [3][5] |

| Appearance | Off-white crystals | [3][5] |

| Melting Point | 98-104 °C | [3][5] |

| Purity (typical) | ≥ 97% (HPLC) | [3][5] |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. Insoluble in water. | Inferred from structure |

| Storage Conditions | Store at 0-8°C | [3][5] |

Synthesis of this compound

The most common and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3] The following two-step protocol details a reliable method for the preparation of this compound, starting from commercially available 4-chlorobenzaldehyde.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Preparation of 4-Chlorobenzaldehyde Oxime

-

Rationale: The first step is the conversion of the aldehyde to its corresponding aldoxime. This is a crucial intermediate for the subsequent in-situ generation of the nitrile oxide. Hydroxylamine hydrochloride is the standard reagent for this transformation, and a mild base is used to neutralize the HCl released during the reaction.[7]

-

Protocol:

-

To a solution of 4-chlorobenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium acetate (1.1 eq) and hydroxylamine hydrochloride (1.1 eq).[7]

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the mixture with ethyl acetate.

-

Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-chlorobenzaldehyde oxime as a white solid.

-

Step 2: Synthesis of this compound via [3+2] Cycloaddition

-

Rationale: This step involves the in-situ generation of 4-chlorophenylnitrile oxide from the oxime using an oxidizing agent like N-chlorosuccinimide (NCS). The nitrile oxide then undergoes a regioselective 1,3-dipolar cycloaddition with the terminal alkyne of propargyl alcohol to form the desired 3,5-disubstituted isoxazole ring.[8] A base, such as triethylamine, is used to facilitate the elimination step in the formation of the nitrile oxide.

-

Protocol:

-

Dissolve 4-chlorobenzaldehyde oxime (1.0 eq) and propargyl alcohol (1.2 eq) in dichloromethane (DCM).

-

Add N-chlorosuccinimide (NCS) (1.1 eq) to the solution in portions at room temperature.

-

Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, wash the mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as an off-white solid.

-

Analytical Validation

Rigorous analytical characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized compound. The following section outlines standard protocols for the validation of this compound.

Analytical Workflow Diagram

Caption: Analytical workflow for the validation of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is a cornerstone technique for assessing the purity of a synthesized compound. A well-developed method will separate the target compound from any unreacted starting materials, byproducts, or impurities.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 150 x 3.0 mm, 3.5 µm).[9]

-

Mobile Phase: A gradient elution system of 0.1% formic acid in water (A) and methanol (B).[9]

-

Gradient Program: A linear gradient from 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 30% B for 3 minutes.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in methanol to a concentration of approximately 1 mg/mL.

-

Acceptance Criteria: Purity should be ≥ 97%.

-

Mass Spectrometry (MS)

-

Rationale: Mass spectrometry provides definitive confirmation of the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

-

Protocol:

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Instrumentation: Couple the HPLC system to a tandem mass spectrometer (MS/MS).

-

Expected Ion: The protonated molecule [M+H]⁺ is expected at m/z 210.03 (calculated for C₁₀H₉ClNO₂⁺).

-

Analysis: The observed mass should be within a narrow tolerance (e.g., ± 0.1 Da) of the calculated exact mass.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure of the compound. The chemical shifts, integration, and coupling patterns of the signals provide a unique fingerprint of the molecule.

-

¹H NMR Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[10]

-

Expected Signals:

-

Aromatic protons of the chlorophenyl ring (4H, likely two doublets).

-

A singlet for the isoxazole ring proton (1H).

-

A singlet or doublet for the hydroxymethyl protons (CH₂OH, 2H).

-

A broad singlet for the hydroxyl proton (OH, 1H), which may be exchangeable with D₂O.

-

-

-

¹³C NMR Protocol:

-

Solvent: CDCl₃ or DMSO-d₆.[10]

-

Expected Signals:

-

Signals for the two quaternary carbons and four CH carbons of the chlorophenyl ring.

-

Signals for the three carbons of the isoxazole ring.

-

A signal for the hydroxymethyl carbon (CH₂OH).

-

-

Applications in Research and Development

This compound is not typically an end-product but rather a versatile intermediate with broad applicability in several scientific domains.

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of novel therapeutic agents. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the introduction of diverse functionalities. It has been utilized in the development of compounds targeting neurological disorders, as well as anti-inflammatory and analgesic agents.[3][5] The isoxazole core is a known bioisostere for other functional groups and can be used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[4]

-

Agricultural Chemistry: The isoxazole scaffold is present in a number of commercial pesticides and herbicides. This compound serves as a building block for the synthesis of new agrochemicals, potentially leading to more effective and environmentally benign solutions for crop protection.[11]

-

Materials Science: The reactivity of the hydroxymethyl group allows for the incorporation of this isoxazole derivative into polymers and coatings. This can impart desirable properties such as enhanced thermal stability and chemical resistance to the resulting materials.[11]

Conclusion

This technical guide has provided a comprehensive and actionable overview of this compound. By detailing its physicochemical properties, providing a robust and well-rationalized synthesis protocol, and outlining a thorough analytical validation workflow, this document serves as a valuable resource for researchers and developers. The established significance of the isoxazole scaffold in drug discovery and other fields underscores the importance of this versatile intermediate. The methodologies and insights presented herein are intended to empower scientific professionals to confidently synthesize, characterize, and utilize this compound in their research endeavors.

References

[1] Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [4] Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed. [3] [3-(4-Chlorophenyl)-5-isoxazolyl]methanol. Chem-Impex. [12] this compound. Echemi. [13] [3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol. CymitQuimica. [2] Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [14] Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. [9] Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [11] [3-(4-Chlorophenyl)-5-isoxazolyl]methanol | 206055-90-5. J&K Scientific. [15] [3-(4-chlorophényl)-5-isoxazolyl]méthanol. Chem-Impex. [16] [3-(2-Chlorophenyl)isoxazol-5-yl]methanol. Chem-Impex. [17] (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. MDPI. [8] Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. NIH. [18] Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)- | C16H12ClNO | CID - PubChem. NIH. [19] Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biol. Mol. Chem.. [20] (3-(4-Chlorophenyl)-4,5- dihydroisoxazol-5-yl)methyl Benzene-Sulfonate. ResearchGate. [5] [3-(4-Chlorophenyl)-5-isoxazolyl]methanol. Chem-Impex. [6] [3-(4-chlorophenyl)-5-isoxazolyl]methanol AldrichCPR. Sigma-Aldrich. [21] this compound. Echemi. [10] NMR Solvent data chart. Eurisotop. [7] Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH. [22] [3-(4-Chlorophenyl)-isoxazol-4-yl]-methanol. Matrix Scientific.

Sources

- 1. rsc.org [rsc.org]

- 2. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [chemicalbook.com]

- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SYNTHESIS OF 3-ARYL-5-DIETHOXYPHOSPHORYLETHYNE-4,5-DIHYDROISOXAZOLES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 5. chemimpex.com [chemimpex.com]

- 6. [3-(4-chlorophenyl)-5-isoxazolyl]methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 10. eurisotop.com [eurisotop.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. prepchem.com [prepchem.com]

- 15. (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate | MDPI [mdpi.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. (Z)-4-chloro-Benzaldehyde oxime 95% | CAS: 3848-36-0 | AChemBlock [achemblock.com]

- 20. EP4323334A1 - Method for chlorinating benzaldehyde oximes - Google Patents [patents.google.com]

- 21. echemi.com [echemi.com]

- 22. 1159603-79-8 Cas No. | [3-(4-Chlorophenyl)-isoxazol-4-yl]-methanol | Matrix Scientific [matrixscientific.com]

In-Depth Technical Guide: Structure Elucidation of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol

Introduction

In the landscape of modern drug discovery and development, heterocyclic compounds are of paramount importance. Among these, isoxazole derivatives have garnered significant attention due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The precise structural characterization of these molecules is a critical and non-negotiable step in the research and development pipeline, as the three-dimensional arrangement of atoms directly dictates the molecule's function and interaction with biological targets. This guide provides an in-depth, technical walkthrough of the methodologies and analytical logic required for the complete structure elucidation of a specific isoxazole derivative: (3-(4-Chlorophenyl)isoxazol-5-yl)methanol.

This document is intended for researchers, scientists, and professionals in the field of drug development. It moves beyond a simple recitation of procedures to explain the why behind each experimental choice, grounding the entire process in the principles of scientific integrity and self-validating protocols.

Molecular Overview

This compound is a solid, off-white crystalline compound with the molecular formula C₁₀H₈ClNO₂ and a molecular weight of approximately 209.63 g/mol .[5][6][7] It is a versatile intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[7] The core of the molecule is a five-membered isoxazole ring, substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with a hydroxymethyl group.

Visualizing the Core Structure

Caption: Molecular structure of this compound.

Synthesis and Purification: The Foundation of Accurate Analysis

A robust and well-characterized synthesis is the bedrock of reliable structure elucidation. Impurities or isomeric byproducts can significantly complicate spectral interpretation. A common and effective route to synthesizing 3,5-disubstituted isoxazoles involves a [3+2] cycloaddition reaction.[8]

Synthetic Pathway Overview

A plausible synthetic route begins with the conversion of 4-chlorobenzaldehyde to its corresponding aldoxime, which is then oxidized in situ to a nitrile oxide. This highly reactive intermediate undergoes a 1,3-dipolar cycloaddition with an appropriate alkyne, in this case, propargyl alcohol, to yield the target molecule.[9]

Caption: Generalized synthetic workflow for the formation of the target isoxazole.

Experimental Protocol: Synthesis

-

Oxime Formation: 4-chlorobenzaldehyde is reacted with hydroxylamine hydrochloride in a basic solution (e.g., aqueous sodium hydroxide) and a solvent such as ethanol. The mixture is typically heated to reflux.[10]

-

In Situ Nitrile Oxide Generation and Cycloaddition: The purified 4-chlorobenzaldoxime is dissolved in a suitable solvent (e.g., dichloromethane). A chlorinating agent, such as N-chlorosuccinimide (NCS), is added to generate the nitrile oxide in situ. Propargyl alcohol is then added to the reaction mixture, which is stirred at room temperature to facilitate the cycloaddition.

-

Workup and Purification: The reaction is quenched, and the organic layer is extracted, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel, followed by recrystallization to obtain the final product as a pure solid.[11]

Trustworthiness Check: The purity of the synthesized compound must be rigorously assessed before proceeding to detailed structural analysis. This is typically achieved using Thin Layer Chromatography (TLC) under various solvent systems and High-Performance Liquid Chromatography (HPLC). A sharp melting point is also a good indicator of high purity.[4][7]

Spectroscopic and Spectrometric Analysis: The Core of Elucidation

A multi-technique approach is essential for unambiguous structure determination. Each analytical method provides a unique piece of the structural puzzle.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[13] It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-7.9 | Doublet | 2H | Ar-H (ortho to isoxazole) | Protons on the chlorophenyl ring closest to the electron-withdrawing isoxazole ring are deshielded. |

| ~7.5-7.6 | Doublet | 2H | Ar-H (meta to isoxazole) | Protons on the chlorophenyl ring further from the isoxazole ring. |

| ~6.8 | Singlet | 1H | Isoxazole C4-H | The lone proton on the isoxazole ring typically appears as a sharp singlet in this region.[2][15] |

| ~4.8 | Singlet/Doublet | 2H | -CH₂OH | The methylene protons adjacent to the hydroxyl group. May appear as a doublet if coupled to the hydroxyl proton. |

| ~2.5-3.5 | Broad Singlet | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. Can be confirmed by D₂O exchange. |

Protocol for ¹H NMR:

-

Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[16]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data (Fourier transform, phase correction, baseline correction, and integration).

-

To confirm the hydroxyl proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak should disappear or significantly diminish.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Expected ¹³C NMR Signals:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-172 | Isoxazole C5 | Carbon bearing the hydroxymethyl group, highly deshielded by the adjacent oxygen and nitrogen atoms. |

| ~162-164 | Isoxazole C3 | Carbon attached to the chlorophenyl ring. |

| ~136-138 | Ar-C (ipso to Cl) | The carbon atom directly bonded to the chlorine atom. |

| ~129-131 | Ar-CH (ortho & meta) | Aromatic CH carbons. Due to symmetry, two signals are expected. |

| ~127-129 | Ar-C (ipso to isoxazole) | The aromatic carbon directly attached to the isoxazole ring. |

| ~97-99 | Isoxazole C4 | The protonated carbon of the isoxazole ring, typically appearing in this upfield region for 3,5-disubstituted isoxazoles.[15] |

| ~56-58 | -CH₂OH | The methylene carbon of the hydroxymethyl group. |

Protocol for ¹³C NMR:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This provides a spectrum with single lines for each unique carbon atom.

-

For further confirmation, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.[13][14]

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): A key piece of information is the mass-to-charge ratio (m/z) of the molecular ion. Given the presence of chlorine, a characteristic isotopic pattern will be observed. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum should show two molecular ion peaks: [M]⁺ at m/z ≈ 209 and [M+2]⁺ at m/z ≈ 211, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak.

-

Fragmentation Pattern: The fragmentation of 3,5-disubstituted isoxazoles often proceeds through the cleavage of the N-O bond, followed by rearrangement.[17] Key fragments would likely include the loss of the hydroxymethyl group and fragmentation of the chlorophenyl ring.

Protocol for High-Resolution Mass Spectrometry (HRMS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Acquire the spectrum in positive ion mode.

-

The HRMS data will provide a highly accurate mass, allowing for the unambiguous determination of the molecular formula (C₁₀H₈ClNO₂).[18]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[13]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3200-3500 (broad) | O-H | Stretching |

| ~3100-3125 | C-H (isoxazole) | Stretching |

| ~3000-3100 | C-H (aromatic) | Stretching |

| ~2850-2960 | C-H (aliphatic) | Stretching |

| ~1610-1620 | C=N (isoxazole) | Stretching[17] |

| ~1400-1500 | C=C (aromatic) | Stretching |

| ~1000-1100 | C-Cl | Stretching |

| ~1050-1150 | C-O | Stretching |

Protocol for FTIR:

-

Prepare a sample, typically as a KBr pellet or by depositing a thin film of the compound on a salt plate from a volatile solvent.

-

Acquire the spectrum using an FTIR spectrometer.

-

The presence of a broad peak in the 3200-3500 cm⁻¹ region is strong evidence for the hydroxyl group.

X-ray Crystallography (The Gold Standard)

When a suitable single crystal can be grown, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[11]

Protocol for Single-Crystal X-ray Diffraction:

-

Grow a single crystal of the compound, often by slow evaporation of a saturated solution in a suitable solvent system.

-

Mount the crystal on a goniometer head.

-

Collect diffraction data using an X-ray diffractometer.

-

Solve and refine the crystal structure using specialized software. The resulting model will provide precise bond lengths, bond angles, and the overall conformation of the molecule.[11]

Workflow for Structure Elucidation

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. [3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. sciarena.com [sciarena.com]

- 9. biolmolchem.com [biolmolchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds [mdpi.com]

- 13. rroij.com [rroij.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. rsc.org [rsc.org]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Material Safety of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol

Introduction: Contextualizing the Compound

(3-(4-Chlorophenyl)isoxazol-5-yl)methanol is a heterocyclic organic compound featuring an isoxazole ring structure. Such compounds are of significant interest to the scientific community, serving as versatile intermediates and building blocks in medicinal chemistry and pharmaceutical development.[1][2] The isoxazole scaffold is a key component in a variety of biologically active molecules, and derivatives are investigated for potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.[1][3][4] Given its role in early-stage drug discovery and chemical synthesis, a thorough and nuanced understanding of its safety profile is not merely a regulatory formality but a prerequisite for responsible innovation and the protection of laboratory professionals.

This guide moves beyond a simple recitation of hazard codes to provide a deeper, causality-driven understanding of the safety protocols associated with this compound. It is designed for researchers, scientists, and drug development professionals who handle this or structurally similar molecules.

Section 1: Chemical Identification and Physicochemical Profile

A precise understanding of a compound's identity and physical properties forms the foundation of its safe handling. These parameters dictate storage conditions, predict its behavior in various experimental setups, and inform emergency response procedures.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][5] |

| Synonyms | [3-(4-Chlorophenyl)-5-isoxazolyl]methanol | [1][6] |

| CAS Number | 206055-90-5 | [1][2][6][7][8][9][10] |

| Molecular Formula | C₁₀H₈ClNO₂ | [1][5][6][7] |

| Molecular Weight | 209.63 g/mol | [1][5][7] |

| Appearance | Off-white solid / crystals | [1] |

| Melting Point | 98-104 °C | [1] |

| Boiling Point | 389.2 °C at 760 mmHg | [7] |

| Flash Point | 189.2 °C | [7] |

| Density | 1.339 g/cm³ | [7] |

| Purity | ≥ 95-97% | [1][6][10] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. This compound is classified with a specific acute hazard, which dictates the primary safety precautions.

GHS Classification:

-

Pictogram: GHS07 (Exclamation Mark)[5]

-

Signal Word: Warning [5]

-

Hazard Class: Acute Toxicity 4, Oral[5]

-

Hazard Statement: H302 - Harmful if swallowed[5]

Interpretation of the Hazard: The classification "Acute Toxicity 4, Oral" indicates that swallowing the substance can lead to adverse health effects.[5] The GHS07 pictogram serves as a visual alert for this hazard, signifying that while the substance is not acutely fatal, it poses a significant risk upon ingestion.[11] The absence of other specific GHS classifications (e.g., for skin irritation, eye damage, or chronic effects) does not imply a lack of hazard; rather, it often indicates that comprehensive toxicological data for this specific research chemical is not available. Researchers should, therefore, handle the compound with a precautionary principle, assuming it may present uncharacterized risks. Chlorophenol derivatives, as a class, can exhibit toxic properties, including cytotoxicity.[12]

Associated Precautionary Statements (P-Codes):

-

P264: Wash hands and any exposed skin thoroughly after handling.[13]

-

P270: Do not eat, drink or smoke when using this product.[14]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[13]

-

P330: Rinse mouth.[13]

-

P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Proactive Safety and Exposure Control

Managing risk in a laboratory setting involves a multi-layered defense strategy known as the "Hierarchy of Controls." This approach prioritizes systemic changes over individual actions to provide more robust and reliable safety.

-

Engineering Controls : The primary line of defense is to handle this solid compound within a certified chemical fume hood. This contains any dust or aerosols generated during weighing or transfer, preventing inhalation.

-

Administrative Controls : All personnel must be trained on the specific hazards outlined in this guide and follow established Standard Operating Procedures (SOPs). Clear labeling of containers is mandatory.

-

Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. Its use is non-negotiable.[15]

-

Eye/Face Protection : ANSI Z87.1-compliant safety glasses are a minimum requirement. When there is a risk of splashing, chemical splash goggles should be worn.[16]

-

Skin Protection : A standard laboratory coat must be worn and kept buttoned. Disposable nitrile gloves are suitable for incidental contact; however, they should be inspected before use and changed immediately upon contamination.[16]

-

Respiratory Protection : Not typically required when handling small quantities in a fume hood. If engineering controls are not available or are insufficient, a NIOSH-approved respirator may be necessary, which requires enrollment in a respiratory protection program.[16]

-

Section 4: Emergency Protocols and First Aid

A swift and correct response to an exposure is critical to minimizing harm. The following protocols are based on the known hazards of the compound.

-

If Swallowed : This is the primary classified hazard.[5] Immediately rinse the mouth with water. Do not induce vomiting, as this can cause further complications. Call a poison control center or physician immediately for guidance.[17]

-

If on Skin : Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15-20 minutes.[17] If irritation develops or persists, seek medical attention.

-

If in Eyes : Immediately flush the eyes with large amounts of lukewarm water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[18] Remove contact lenses if it is safe to do so. Seek immediate medical attention.

-

If Inhaled : Move the individual to fresh air at once. If breathing becomes difficult, administer oxygen if you are trained to do so. If breathing has stopped, begin artificial respiration.[18] Seek immediate medical attention.

Section 5: Fire, Explosion, and Spill Response

Fire and Explosion Data: This compound is classified as a Storage Class 11 Combustible Solid.[5] Combustible solids can ignite and burn when exposed to an ignition source like heat or sparks.[19][20]

-

Flash Point: 189.2 °C[7] - The high flash point indicates that it does not readily form a flammable vapor at ambient temperatures.

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. For small fires, dry sand can also be effective.[21] Avoid using a direct stream of water, which can create dust clouds that may explode or spread the material.[22]

-

Hazardous Combustion Products: During a fire, thermal decomposition may produce irritating and toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[23] Firefighters must wear a positive-pressure self-contained breathing apparatus (SCBA) and full protective clothing.[23]

Accidental Release Measures: A quick and organized response to a spill is essential to prevent exposure and environmental contamination.

-

Alert and Evacuate : Immediately alert personnel in the vicinity. If the spill is large or you are unsure how to proceed, evacuate the area and call for emergency assistance.[24]

-

Control and Protect : Ensure the area is well-ventilated (if safe to do so) and eliminate any nearby ignition sources. Don the appropriate PPE before approaching the spill.[25]

-

Contain and Absorb : For a solid powder spill, gently cover it with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[26] This prevents the powder from becoming airborne. Do not use water.

-

Clean-Up : Carefully sweep or scoop the absorbed material into a designated, sealable waste container.[27]

-

Decontaminate : Wipe down the spill area with a damp cloth. All cleaning materials, including contaminated gloves and PPE, must be placed in the hazardous waste container.[26]

-

Dispose : Seal and label the container as hazardous waste and arrange for disposal through your institution's Environmental Health & Safety (EHS) office.[25]

Section 6: Handling, Storage, and Disposal

-

Handling : Always handle this compound in a well-ventilated area, preferably a fume hood. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling. Maintain a clean and organized workspace to prevent accidental spills.[26]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[19] Recommended storage temperature is between 0-8°C to ensure long-term stability and purity.[1] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal : Disposal must be conducted in accordance with all local, state, and federal regulations. The compound and any contaminated materials should be treated as hazardous chemical waste and disposed of through a licensed contractor or institutional EHS program. Do not dispose of it down the drain or in regular trash.

Section 7: Toxicological and Ecological Information

-

Toxicological Profile : The primary known toxicological effect is harm upon ingestion (Acute Toxicity Category 4).[5] Comprehensive data regarding skin/eye irritation, sensitization, mutagenicity, carcinogenicity, or reproductive toxicity for this specific compound is not publicly available. The toxicological properties of many chlorophenyl and isoxazole derivatives are an active area of research.[12][28]

-

Ecological Profile : There is no specific data available on the ecotoxicity, persistence, or bioaccumulation potential of this compound. As a standard practice for research chemicals, it should be assumed to be potentially harmful to aquatic life. Prevent its release into the environment, soil, and waterways.

References

-

ACTenviro. (2025, March 18). Hazard Class 4: Understanding the Hazard of Flammable Solids. [Link]

-

University of Illinois Division of Research Safety. Complicated Chemical Spills. [Link]

-

Westlab. (2023, May 5). 8 Steps to Handling a Laboratory Chemical Spill. [Link]

-

University of Texas at Austin Environmental Health and Safety. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

-

Northwestern University Research Safety. Spills. [Link]

-

University of Delaware Environmental Health & Safety. Chemical Spill Clean-Up. [Link]

-

Occupational Safety and Health Administration (OSHA). Firefighting Precautions at Facilities with Combustible Dust. [Link]

-

CHEMM. Personal Protective Equipment (PPE). [Link]

-

Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]

-

U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. [Link]

-

Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. [Link]

-

U.S. Department of Transportation. GUIDE 133: Flammable SOLIDS. [Link]

-

AHH Chemical Co., Ltd. [3-(4-CHLOROPHENYL)-5-ISOXAZOLYL]METHANOL | 206055-90-5. [Link]

-

CPD Online College. (2021, December 15). Combustible Materials. [Link]

-

Wikipedia. Combustibility and flammability. [Link]

-

AllMSDSPDF. [3-(4-CHLOROPHENYL)-5-ISOXAZOLYL]METHANOL - Safety Data Sheet. [Link]

-

PubChem - NIH. Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)-. [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

J&K Scientific. [3-(4-Chlorophenyl)-5-isoxazolyl]methanol | 206055-90-5. [Link]

-

Engineered Science Publisher LLC. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]

-

PubChem - NIH. GHS Classification (Rev.11, 2025) Summary. [Link]

-

Carl ROTH. Safety Data Sheet: Methanol. [Link]

-

Ministry of Health, Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. [Link]

-

PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

-

Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. [Link]

-

PubMed Central. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. [Link]

-

Mayo Clinic. Poisoning: First aid. [Link]

-

MyCPR NOW. First Aid Strategies for Managing Exposure to Toxic Substances. [Link]

-

Safe Work Australia. GHS Hazardous Chemical Information List. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Role of 3-Isoxazolemethanol in Modern Green Synthesis. [Link]

-

ResearchGate. (2025, August 10). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

-

MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

-

National Institutes of Health (NIH). (2023, February 3). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. espublisher.com [espublisher.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. [3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol | CymitQuimica [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. [3-(4-CHLOROPHENYL)-5-ISOXAZOLYL]METHANOL | 206055-90-5 [chemicalbook.com]

- 9. 206055-90-5|this compound|BLD Pharm [bldpharm.com]

- 10. This compound , 97% , 206055-90-5 - CookeChem [cookechem.com]

- 11. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. carlroth.com [carlroth.com]

- 15. hazmatschool.com [hazmatschool.com]

- 16. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 17. Poisoning: First aid - Mayo Clinic [mayoclinic.org]

- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 19. cpdonline.co.uk [cpdonline.co.uk]

- 20. Combustibility and flammability - Wikipedia [en.wikipedia.org]

- 21. actenviro.com [actenviro.com]

- 22. osha.gov [osha.gov]

- 23. msanet.com [msanet.com]

- 24. - Division of Research Safety | Illinois [drs.illinois.edu]

- 25. westlab.com [westlab.com]

- 26. ehs.utk.edu [ehs.utk.edu]

- 27. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 28. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bio-pharmacological Potential of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol: A Technical Guide for Drug Discovery Professionals

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds.[1][2] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2][3][4] This technical guide focuses on a specific, yet highly promising, isoxazole derivative: (3-(4-Chlorophenyl)isoxazol-5-yl)methanol. This compound has been identified as a key intermediate in the synthesis of novel therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drug development.[5] While extensive research has been conducted on various isoxazole-containing molecules, this guide will synthesize the available information on this compound, explore its potential biological activities based on the broader class of isoxazole derivatives, and provide detailed experimental protocols for its comprehensive evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

| Property | Value | Reference |

| CAS Number | 206055-90-5 | [5] |

| Molecular Formula | C₁₀H₈ClNO₂ | [6] |

| Molecular Weight | 209.63 g/mol | [6] |

| Appearance | Solid | [6] |

| Melting Point | 98-104 °C | [5] |

Synthesis and Characterization

The synthesis of this compound is a critical first step in its biological evaluation. A general synthetic route involves the reaction of a substituted benzaldehyde with hydroxylamine to form an oxime, followed by a cyclization reaction.[2]

A proposed synthetic pathway is outlined below:

Caption: Proposed synthetic workflow for this compound.

Characterization of the synthesized compound is imperative to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Potential Biological Activities and Mechanistic Insights

While direct studies on the biological activities of this compound are limited, the extensive research on related isoxazole derivatives provides a strong rationale for investigating its potential in several key therapeutic areas.

Anticancer Activity